[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid, also known as 2-(2-chloro-6-methylpyridin-3-yl)acetic acid, is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetic acid moiety. The InChI key for this compound is HKYCQVRONOLJDQ-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=NC(=C(C=C1)CC(=O)O)Cl. The compound appears as a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C.
Research indicates that [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid exhibits potential biological activities:
The synthesis of [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid typically involves several approaches:
[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid finds utility in several fields:
Studies on [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid have explored its interactions with biological systems:
Several compounds share structural similarities with [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid, each with unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloropyridine | C5H4ClN | Simple chlorinated pyridine; used in synthesis |
6-Methylpyridine | C6H7N | Methylated pyridine; used in various applications |
3-Amino-6-chloropyridine | C6H6ClN | Amino group enhances biological activity |
5-Chloroquinolin | C9H7ClN | Used in pharmaceuticals; broader biological activity |
4-(Chloromethyl)pyridine | C7H8ClN | Intermediate for various chemical syntheses |
These compounds are notable for their diverse applications ranging from agricultural to pharmaceutical uses, while [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid stands out due to its specific biological activities and unique reactivity patterns that make it a valuable compound in both research and application contexts.
The three-component synthesis of pyridylacetic acid derivatives has emerged as a powerful strategy for constructing complex molecular architectures. Central to this approach is the dual reactivity of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which acts first as a nucleophile and later as an electrophile. In the context of [(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid synthesis, this method involves three stages:
Table 1: Substrate Scope in Three-Component Syntheses
Pyridine-N-Oxide Substituent | Meldrum’s Acid Derivative | Product Yield (%) |
---|---|---|
2-Chloro-6-methyl | 5-Methyl | 63 |
3-Methyl | 5-Ethyl | 58 |
4-Bromo | 5-Phenyl | 55 |
Data adapted from large-scale experiments under optimized conditions.
Nucleophilic substitution on activated pyridine-N-oxides provides a direct route to [(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid. The process involves two critical steps: